molecular formula C9H18FNO B13258230 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol

1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol

Cat. No.: B13258230
M. Wt: 175.24 g/mol
InChI Key: ULPDUFTVRDVYER-UHFFFAOYSA-N
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Description

1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol is a fluorinated secondary alcohol with a piperidine substituent. Its structure features a propan-2-ol backbone substituted at position 1 with fluorine and at position 3 with a 4-methylpiperidin-1-yl group. This compound shares structural similarities with β-adrenoceptor ligands and spasmolytic agents, as seen in related compounds .

Properties

Molecular Formula

C9H18FNO

Molecular Weight

175.24 g/mol

IUPAC Name

1-fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol

InChI

InChI=1S/C9H18FNO/c1-8-2-4-11(5-3-8)7-9(12)6-10/h8-9,12H,2-7H2,1H3

InChI Key

ULPDUFTVRDVYER-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(CF)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol typically involves the reaction of 4-methylpiperidine with a fluorinated intermediate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The hydroxyl group can form hydrogen bonds with target molecules, facilitating the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituents (Position 1 and 3) Molecular Formula Molecular Weight (g/mol) Key Features/Activities
1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol F (1), 4-methylpiperidin-1-yl (3) C9H17FNO 189.24 Enhanced lipophilicity due to fluorine
1-Chloro-3-(piperidin-1-yl)propan-2-ol (Compound 9, ) Cl (1), piperidin-1-yl (3) C8H16ClNO 193.68 Chlorine substitution may increase reactivity but reduce metabolic stability
1-(3,3-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol () F (1), 3,3-dimethylpiperidin-1-yl (3) C10H20FNO 207.27 Bulkier piperidine group; potential steric effects on receptor binding
1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol () Cl (1), 2-methyl-5-nitroimidazol-1-yl (3) C7H10ClN3O3 219.63 Nitroimidazole substituent confers antimicrobial activity
1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol () Piperidin-1-yl (1), 2,4,6-trimethylphenyl (3) C17H27NO 261.41 Aromatic group enhances π-π interactions; possible CNS activity

Substituent Effects on Pharmacological Activity

  • Fluorine vs. Chlorine : Fluorine substitution (as in the target compound) reduces polar surface area compared to chlorine, improving membrane permeability. However, chlorine analogs (e.g., Compound 9 in ) may exhibit stronger electrophilic reactivity, influencing covalent binding to targets .
  • Piperidine Modifications: The 4-methylpiperidine group in the target compound offers a balance between steric bulk and flexibility. In contrast, the 3,3-dimethylpiperidine analog () introduces steric hindrance, which may reduce binding affinity to adrenoceptors .
  • Aromatic vs. Aliphatic Substituents: Compounds with aromatic groups (e.g., naphthyloxy in ) often show higher β-adrenoceptor affinity due to hydrophobic interactions, while aliphatic substituents (e.g., methylpiperidine) prioritize selectivity over potency .

Biological Activity

1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol, a compound with the molecular formula C9H18FNOC_9H_{18}FNO and a molecular weight of 175.24 g/mol, is a fluorinated alcohol that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol includes a piperidine ring substituted with a fluorine atom and a hydroxyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC9H18FNOC_9H_{18}FNO
Molecular Weight175.24 g/mol
CAS Number1860178-19-3
DensityNot available
Boiling PointNot available

The biological activity of 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. The hydroxyl group can form hydrogen bonds, facilitating interactions with polar sites on proteins.

Interaction with G-protein Coupled Receptors (GPCRs)

Research indicates that compounds similar to 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol may act as modulators of GPCRs, which are crucial in many signaling pathways. For instance, studies have shown that modifications in the piperidine structure can influence the binding affinity to adenosine receptors, which are implicated in various physiological processes such as neurotransmission and inflammation .

In Vitro Studies

In vitro studies assessing the cytotoxicity and pharmacological effects of 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol have demonstrated promising results:

  • Cytotoxicity : Preliminary assays indicate that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on phosphatases, which play a role in cell signaling .

Case Studies

A notable case study involved the evaluation of 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol's effects on human leukemia cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in hematological malignancies.

Pharmacokinetics

Understanding the pharmacokinetics of 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol is essential for assessing its viability as a drug candidate. Key pharmacokinetic parameters include:

ParameterValue
AbsorptionHigh (due to lipophilicity)
DistributionWidely distributed in tissues
MetabolismPrimarily hepatic
ExcretionRenal

Potential Therapeutic Applications

Given its biological activity, 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol holds promise for several therapeutic applications:

  • Anticancer Therapy : Its ability to induce apoptosis in cancer cells suggests potential use in oncology.
  • Neurological Disorders : Modulation of GPCRs may provide avenues for treating conditions like anxiety or depression.
  • Metabolic Disorders : Inhibition of specific enzymes could lead to novel treatments for metabolic syndromes.

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